molecular formula C17H20ClN3O B14717853 1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride CAS No. 19985-27-4

1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride

Cat. No.: B14717853
CAS No.: 19985-27-4
M. Wt: 317.8 g/mol
InChI Key: GOSFTVYENSKUQF-UHFFFAOYSA-N
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Description

1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride typically involves the reaction of diphenylamine with an isocyanate derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to changes in their activity. This compound may also modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenyl-3-(3-pyrrolidinyl)urea: Lacks the hydrochloride component but shares similar structural features.

    1,1-Diphenyl-3-(3-pyrrolidinyl)thiourea: Contains a sulfur atom instead of an oxygen atom in the urea moiety.

    1,1-Diphenyl-3-(3-pyrrolidinyl)carbamate: Features a carbamate group instead of a urea group.

Uniqueness

1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride is unique due to its specific combination of the pyrrolidine ring and the urea moiety, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

CAS No.

19985-27-4

Molecular Formula

C17H20ClN3O

Molecular Weight

317.8 g/mol

IUPAC Name

1,1-diphenyl-3-pyrrolidin-3-ylurea;hydrochloride

InChI

InChI=1S/C17H19N3O.ClH/c21-17(19-14-11-12-18-13-14)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,14,18H,11-13H2,(H,19,21);1H

InChI Key

GOSFTVYENSKUQF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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